10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, organic materials, and natural products . The unique structure of this compound, which includes a pyrrole ring fused with a phenanthridine system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate typically involves multiple steps, including cyclization, ring annulation, and cycloaddition . One common method is the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . These reactions often require specific conditions such as the presence of a base, heating, and the use of solvents like BuOH (butanol).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s functional groups .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Used in the development of new materials and pharmaceuticals.
Uniqueness
10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate is unique due to its fused pyrrole and phenanthridine rings, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
14-hydroxy-5-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,5,7,12(16),13-hexaen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-20-15-5-10-8-17-3-2-9-4-11(18)6-13(16(9)17)12(10)7-14(15)19/h4-8,18H,2-3H2,1H3 |
InChI Key |
KAEIXCUGLNXMQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN3CCC4=C3C(=CC(=C4)O)C2=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.